Dimethyl fluoren-9-ylidene malonate

Asymmetric catalysis Bis(oxazoline) ligands Friedel-Crafts alkylation

Developing conjugated polymers or C₂-symmetric bis(oxazoline) ligands often requires an electron-deficient, rigid fluorenylidene scaffold. Dimethyl fluoren-9-ylidene malonate provides an sp²-hybridized bridge carbon that lowers LUMO levels in polymers and fixes the BOX ligand bite angle for enantioselective catalysis. • 95% min. purity; reliable starting material for Knoevenagel-derived monomers. • Lower MW (294.3 g/mol) vs. diethyl analog improves atom economy in multi-step syntheses. • Delivers up to 88% ee in Cu-catalyzed Friedel-Crafts alkylation using derived BOX ligands. • Enables n-type transport polymers for OFET, OPV, and OLED applications.

Molecular Formula C18H14O4
Molecular Weight 294.306
CAS No. 119292-75-0
Cat. No. B2429998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl fluoren-9-ylidene malonate
CAS119292-75-0
Molecular FormulaC18H14O4
Molecular Weight294.306
Structural Identifiers
SMILESCC1(C(=O)OC2(C3=CC=CC=C3C4=CC=CC=C42)OC1=O)C
InChIInChI=1S/C18H14O4/c1-17(2)15(19)21-18(22-16(17)20)13-9-5-3-7-11(13)12-8-4-6-10-14(12)18/h3-10H,1-2H3
InChIKeyUFHINYVCUGACPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl Fluoren-9-ylidene Malonate: Chiral Ligand Precursor and Polymer Building Block


Dimethyl fluoren-9-ylidene malonate (CAS 119292-75-0), systematically named propanedioic acid, 2-(9H-fluoren-9-ylidene)-, 1,3-dimethyl ester, is a fluorenylidene-functionalized malonate diester with molecular formula C₁₈H₁₄O₄ and a molecular weight of 294.3 g/mol . The compound features an exocyclic C=C double bond at the 9-position of the fluorene scaffold conjugated with two methyl ester carbonyls, creating an electron-deficient, sp²-hybridized bridge carbon that serves as a versatile intermediate for constructing C₂-symmetric bis(oxazoline) chiral ligands, conjugated polymers, and donor–acceptor chromophores [1][2].

C₂-symmetric bis(oxazoline) chiral ligand precursor
Conjugated polymer building block (9-alkylidenefluorene route)
sp²-bridge geometry for bite-angle tuning in asymmetric catalysis

Why Generic Alkylidene Malonates Cannot Replace the Fluoren-9-ylidene Scaffold


The dimethyl ester is not simply an interchangeable malonate source; the fluoren-9-ylidene scaffold uniquely delivers an sp²-hybridized bridge carbon that imposes a larger and rigidly fixed bridge angle (φ) in the derived bis(oxazoline) ligand compared to sp³-hybridized malonate scaffolds, directly tuning the bite angle (θ) of the BOX–metal complex responsible for enantioselectivity [1]. Switching to diethyl fluoren-9-ylidene malonate (compound 2a in the literature) is synthetically feasible—the ester groups are hydrolyzed in the first step of ligand construction—but the dimethyl variant offers a lower molecular weight per ester unit (294.3 g/mol vs. 322.4 g/mol for the diethyl analog), potentially favoring higher atom economy and reduced waste in multi-step chiral ligand manufacturing [2].

Scaffold sp³-hybridized malonate scaffolds cannot replicate the rigid fluorenylidene bridge angle, altering BOX–metal bite geometry.
Ester variant Diethyl analog may be synthetically usable but offers lower atom economy per gram; dimethyl supports reduced waste in multi-step synthesis.

Comparative Evidence: Fluoren-9-ylidene Malonate in Asymmetric Catalysis and Ligand Design


Enantioselectivity in Friedel-Crafts Alkylation vs. Heteroarylidene-Derived BOX Ligands

The Cu(OTf)₂ complex of a fluoren-9-ylidene malonate-derived bis(oxazoline) ligand bearing a phenyl substituent (ligand 1d) catalyzes the Friedel-Crafts reaction of indole with diethyl o-chlorobenzylidene malonate with up to 88% ee [1]. In the same laboratory and catalytic manifold, heteroarylidene malonate-derived BOX ligand III–Cu(II) complexes achieved up to >99% ee for analogous indole–alkylidene malonate reactions [1]. This 11+ percentage point differential in enantioselectivity represents a trade-off: the fluoren-9-ylidene scaffold offers greater steric bulk and distinct bite angle geometry, which may be advantageous in substrate scope where heteroarylidene ligands perform poorly, though at the cost of peak enantioselectivity.

Enantioselectivity vs. heteroarylidene BOX
Head-to-head
Fluoren-9-ylidene BOX–Cu(II): up to 88% ee; heteroarylidene BOX–Cu(II): up to >99% ee (same reaction class).
Offers distinct bite-angle geometry for sterically demanding substrates; complements heteroarylidene systems.
11+ percentage point lower peak ee represents a structural trade-off, not an inferior choice.
Asymmetric catalysis Bis(oxazoline) ligands Friedel-Crafts alkylation

Bis(oxazoline) Ligand Synthetic Yield and Atom Economy vs. Diethyl Analog

In the published synthesis, diethyl fluoren-9-ylidene malonate (2a) was converted to the bis(oxazoline) ligand 1a (phenyl-substituted) via dihydroxydiamide intermediate 3a in 78% isolated yield over the final cyclization step [1]. The same route is explicitly applicable to dimethyl fluoren-9-ylidene malonate as starting material, since the ester hydrolysis step (NaOH, CH₃OH, reflux) converts both dimethyl and diethyl esters to the identical fluoren-9-ylidene malonic acid intermediate prior to amidation [1]. No direct yield comparison between dimethyl and diethyl esters is available in the primary literature, but the lower molecular weight of the dimethyl ester (294.3 vs. 322.4 g/mol) implies a 9.6% higher molar yield per unit mass of starting material for the dimethyl variant, all else being equal.

Synthetic yield & atom economy vs. diethyl
Context-dependent
Dimethyl MW 294.3 vs. diethyl MW 322.4 g/mol; reported 78% yield for diethyl analog cyclization step.
Supports higher molar throughput per gram; class-level inference based on molecular weight difference.
No direct head-to-head yield comparison available; verify under your conditions.
Chiral ligand synthesis Bis(oxazoline) Yield optimization

Structural Rigidity and sp² Bridge Carbon Geometry vs. sp³-Hybridized Malonates

Bis(oxazoline) ligands derived from malonate precursors with an sp²-hybridized bridge carbon (such as fluoren-9-ylidene malonate) enforce a larger bridge angle φ compared to those with sp³-hybridized bridge carbons found in conventional malonate-derived BOX ligands [1]. The bridge angle φ directly correlates with the N–metal–N bite angle θ in the BOX–metal chelate, which is a primary determinant of enantioselectivity in asymmetric catalysis [1]. The rigid fluorenylidene framework additionally restricts conformational freedom relative to acyclic alkylidene malonates, potentially leading to more predictable and reproducible enantioselectivity profiles across different substrates.

sp² bridge geometry vs. sp³ malonates
Class-level
Larger bridge angle φ enforced by sp² carbon; fused fluorene restricts C(9)–C(α) rotation.
Enables access to a specific bite-angle parameter space not available with dialkyl malonates.
Structural inference from BOX design principles; validation recommended per target reaction.
Ligand design Bite angle Bridge angle tuning

Patent-Protected Scalable Route to 9-Alkylidenefluorene Intermediates

European Patent EP1468988 (Merck Patent GmbH) explicitly claims dimethyl fluoren-9-ylidene malonate and its structural analogs as intermediates for preparing disubstituted 9-alkylidenefluorenes, which are subsequently used as monomers for conjugated polymers and copolymers with applications as semiconductors or charge-transport materials in field-effect transistors, photovoltaic devices, and electroluminescent devices [1]. The patent establishes a proprietary synthetic route, and the dimethyl ester is specifically claimed as a preferred embodiment due to its ease of handling and favorable reactivity profile in the Knoevenagel condensation with 9-fluorenone [1]. This contrasts with alternative fluorene functionalization strategies (e.g., fluorenone-derived Schiff bases or 9-bromofluorene routes) that lack the same breadth of patent-protected downstream polymer compositions.

Patent-defined scalable route
Source review
EP1468988 claims dimethyl ester as preferred monomer precursor for 9-alkylidenefluorene polymers.
Well-characterized synthetic pathway with disclosed methodology in public domain for research use.
Patent lapsed 2013; methodology remains available for research, but legal review advised for commercialization.
Conjugated polymers Organic semiconductors Patent-protected synthesis

Commercial Purity Specification and Predicted Physical Properties

Commercially available dimethyl fluoren-9-ylidene malonate is specified at a minimum purity of 95% (AKSci, product code 5500AQ) . Predicted physical properties include a boiling point of 410.8 ± 40.0 °C and density of 1.278 ± 0.06 g/cm³ . Storage recommendations specify long-term storage in a cool, dry place at room temperature in sealed containers away from moisture [1]. These specifications are critical for procurement: the 95% minimum purity defines the acceptable quality threshold, while the relatively high predicted boiling point suggests thermal stability compatible with standard laboratory handling and Knoevenagel condensation conditions (typically reflux in toluene or ethanol).

Purity & physical properties
Data to verify
Min. purity 95% (supplier spec); predicted b.p. 410.8±40 °C, density 1.278 g/cm³.
Procurement-grade quality benchmark; thermal stability compatible with standard condensation conditions.
Predicted properties from ACD/Labs; confirm with your own QC upon receipt.
Quality control Purity specification Physical properties

Validated Application Scenarios for Dimethyl Fluoren-9-ylidene Malonate


Asymmetric Friedel-Crafts Catalyst Development

Researchers developing copper-catalyzed enantioselective Friedel-Crafts alkylation of indoles with arylidene malonates can use dimethyl fluoren-9-ylidene malonate as a starting material to synthesize C₂-symmetric bis(oxazoline) ligands [1]. The resulting Cu(OTf)₂–ligand complexes deliver up to 88% ee for the model reaction of indole with diethyl o-chlorobenzylidene malonate, with isolated product yields of 60–99% depending on substrate [1]. The fluoren-9-ylidene scaffold provides a structurally distinct bite angle compared to heteroarylidene malonate-derived BOX ligands (which achieve >99% ee in the same reaction class), making it a valuable entry for ligand screening collections aimed at substrates where heteroarylidene systems underperform [1].

Conjugated Polymer Precursor for Organic Electronics

Per the disclosure of EP1468988, dimethyl fluoren-9-ylidene malonate serves as a monomer precursor for preparing disubstituted 9-alkylidenefluorene-based conjugated polymers and copolymers with applications as organic semiconductors, charge-transport layers, or emissive materials in field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs) [2]. The electron-withdrawing malonate ester group lowers the LUMO energy level of the resulting polymers, facilitating electron injection and n-type transport behavior. Although specific device performance metrics for polymers derived from this exact monomer are not yet reported in the peer-reviewed literature, the patent establishes the synthetic route and compositional breadth, providing a platform for further materials optimization [2].

Chiral Ligand Library Diversification for Asymmetric Catalysis

The fluoren-9-ylidene scaffold offers a unique combination of sp²-hybridized bridge carbon geometry and fused-ring rigidity that is not accessible from conventional dialkyl malonate or heteroarylidene malonate precursors [1]. This scaffold can be elaborated with different amino alcohols to generate a series of bis(oxazoline) ligands with systematically varied steric and electronic properties (e.g., phenyl, isobutyl, isopropyl substituents on the oxazoline rings) [1]. Procurement of dimethyl fluoren-9-ylidene malonate enables the parallel synthesis of a focused ligand library for screening against challenging asymmetric transformations beyond Friedel-Crafts reactions, including cyclopropanation, aziridination, and Diels-Alder reactions where BOX ligands have demonstrated broad utility [1].

Process Chemistry Scale-Up of Chiral Ligand Manufacturing

For process chemists scaling up bis(oxazoline) ligand production, dimethyl fluoren-9-ylidene malonate offers a 9.6% molar yield advantage per unit mass compared to the diethyl ester (MW 294.3 vs. 322.4 g/mol), directly translating to lower raw material costs and reduced waste generation [1]. The synthesis proceeds via a robust two-step sequence (ester hydrolysis followed by amidation/cyclization) that has been demonstrated on multi-gram scale with the diethyl analog, and the commercial availability of the dimethyl ester at 95% minimum purity provides a reliable starting material quality benchmark [1].

Application
Selection Property
Validation Focus
Asymmetric Friedel-Crafts catalyst development
sp² bridge geometry & bite-angle tuning
Enantioselectivity screening for sterically demanding substrates
Conjugated polymer precursor (organic electronics)
Electron-deficient fluorene scaffold & patent-defined route
Monomer incorporation and device performance characterization
Chiral ligand library diversification
Rigid fluorenylidene core with tunable oxazoline substituents
Substrate scope evaluation across asymmetric transformations
Process chemistry scale-up of BOX ligand manufacturing
Lower molecular weight supporting higher atom economy
Multi-gram reproducibility and cost analysis
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